Rimexolone vs. Prednisolone Acetate and Dexamethasone: Quantified Reduction in IOP Elevation Risk in Steroid Responders
In a double-masked, randomized, crossover study of 40 confirmed corticosteroid responders, rimexolone 1% ophthalmic suspension demonstrated a significantly lower IOP-elevating potential compared to prednisolone acetate 1% (P < 0.001) and dexamethasone sodium phosphate 0.1% (P = 0.001) [1]. Significantly more subjects achieved a 10-mm Hg IOP increase with the comparator steroids, and the time to reach this threshold was significantly shorter with comparators than with rimexolone [1]. The study concluded that rimexolone possesses a low IOP-elevating potential, comparable to that of fluorometholone 0.1% [1].
| Evidence Dimension | Intraocular pressure (IOP) elevation in known corticosteroid responders |
|---|---|
| Target Compound Data | Rimexolone 1% ophthalmic suspension (dosed four times daily for 6 weeks) |
| Comparator Or Baseline | Prednisolone acetate 1% and dexamethasone sodium phosphate 0.1% (dosed four times daily for up to 6 weeks) |
| Quantified Difference | Significantly fewer subjects with 10-mm Hg IOP increase (P < 0.001 vs prednisolone; P = 0.001 vs dexamethasone); significantly longer time to IOP elevation with rimexolone [1] |
| Conditions | Double-masked, randomized, single-eye crossover trial; n=40 known steroid responders; 6-week treatment duration [1] |
Why This Matters
For procurement and protocol design, this evidence supports selection of rimexolone over prednisolone acetate or dexamethasone when minimizing IOP elevation risk is a priority, while maintaining equivalent anti-inflammatory efficacy.
- [1] Leibowitz HM, Bartlett JD, Rich R, McQuirter H, Stewart R, Assil K. Intraocular pressure-raising potential of 1.0% rimexolone in patients responding to corticosteroids. Arch Ophthalmol. 1996;114(8):933-937. View Source
